molecular formula C18H19F2N3O2 B6926873 N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B6926873
M. Wt: 347.4 g/mol
InChI Key: HZNBPHMOPZAWPL-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-3-yl group, a difluorophenyl group, and an ethoxypyridine moiety

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-2-25-16-7-6-12(10-21-16)18(24)22-13-8-9-23(11-13)17-14(19)4-3-5-15(17)20/h3-7,10,13H,2,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNBPHMOPZAWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCN(C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl group and the difluorophenyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-5-ethoxypyridine-2-carboxamide

  • N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-4-ethoxypyridine-3-carboxamide

  • N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-ethoxypyridine-2-carboxamide

Uniqueness: N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-ethoxypyridine-3-carboxamide stands out due to its specific ethoxypyridine moiety, which may confer unique chemical and biological properties compared to its analogs. This distinct structure may result in different binding affinities, biological activities, and applications.

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